Josamycin Propionate vs. Parent Josamycin: Superior Tissue Penetration in Lung and Liver
Josamycin propionate demonstrates a markedly enhanced tissue distribution profile compared to the parent compound josamycin when administered orally in a rat model. Radioactivity measurements following 14C-labeled oral administration revealed that josamycin propionate produced tissue concentrations in the lung, liver, kidney, and spleen that were more than twice those achieved by josamycin [1]. This differential distribution is accompanied by a distinct temporal profile: josamycin reaches peak plasma and tissue concentrations at 1 hour post-administration with subsequent rapid decline, whereas josamycin propionate exhibits a delayed peak at 2-4 hours followed by a slower elimination phase [2].
| Evidence Dimension | Tissue concentration (radioactivity) in lung, liver, kidney, and spleen |
|---|---|
| Target Compound Data | Tissue concentrations more than twice those of josamycin |
| Comparator Or Baseline | Josamycin (parent compound) |
| Quantified Difference | >2-fold higher tissue concentrations in lung, liver, kidney, and spleen |
| Conditions | Oral administration of 14C-labeled compounds in rats; radioactivity measured in tissue homogenates |
Why This Matters
For research applications targeting pulmonary infections or hepatobiliary drug distribution studies, the enhanced and sustained tissue exposure of josamycin propionate offers a measurable advantage over the parent compound, directly influencing experimental design and procurement rationale.
- [1] Tachibana A, et al. Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats. Jpn J Antibiot. 1975 Aug;28(4):558-66. PMID: 1160146. View Source
- [2] Studies on Josamycin Propionate. I. Physicochemical and Biological Properties. Jpn J Antibiot. 1973;26(2):115-121. View Source
